![molecular formula C11H12F3NO2 B2725850 3-[4-(Trifluoromethoxy)phenyl]butanamide CAS No. 1188543-88-5](/img/structure/B2725850.png)

3-[4-(Trifluoromethoxy)phenyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

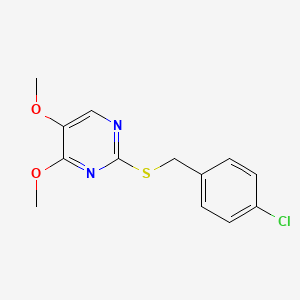

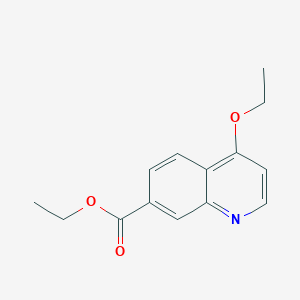

“3-[4-(Trifluoromethoxy)phenyl]butanamide” is a chemical compound with the CAS Number: 1188543-88-5 . It has a molecular weight of 247.22 . The IUPAC name for this compound is 3-(4-(trifluoromethoxy)phenyl)butanamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12F3NO2/c1-7(6-10(15)16)8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H2,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 247.22 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

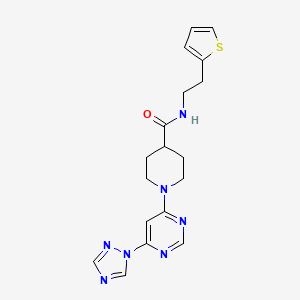

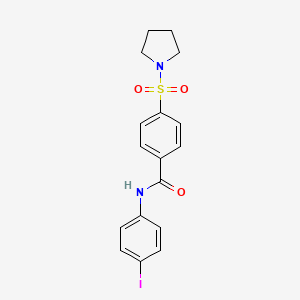

Dipeptidyl Peptidase IV Inhibitors : A series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, related to 3-[4-(Trifluoromethoxy)phenyl]butanamide, were investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. They showed potent DPP-4 inhibitory activity and reduced blood glucose excursion in an oral glucose tolerance test by oral administration (Nitta et al., 2012).

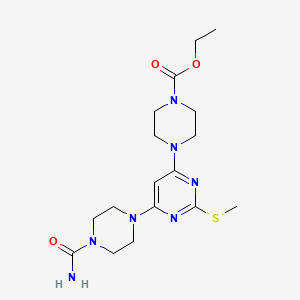

Curing of Cyanates : In a study on the curing of cyanates with primary amines, derivatives of this compound demonstrated their potential in creating high-performance thermosets, attractive for use in adhesives, casting, or laminating resins (Bauer & Bauer, 2001).

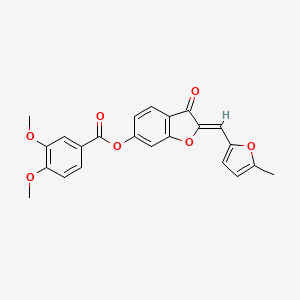

Magnetization Dynamics in Dysprosium(III) Complexes : Research involving dysprosium(III) complexes, incorporating elements like this compound, highlighted changes in magnetization dynamics associated with guest molecules. This study provided insights into the field of single-ion magnets (Zhang et al., 2016).

Synthesis and Luminescent Properties : Ternary lanthanide complexes involving derivatives of this compound were synthesized, demonstrating visible and near-IR luminescent properties. Such complexes can be used in various optical and electronic applications (Feng et al., 2008).

Heterocyclic Synthesis : Butanamide derivatives, similar to this compound, were used in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives. These compounds have potential applications in medicinal chemistry and drug development (Hussein, Harb, & Mousa, 2008).

Inhibitors of Tyrosinase and Melanin : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, structurally related to this compound, were synthesized and evaluated as inhibitors of tyrosinase and melanin. These compounds have potential applications in the treatment of pigmentation disorders (Raza et al., 2019).

Oxidative Cyanation Reactions : A study utilizing phenyliodine bis(trifluoroacetate) demonstrated the selective cyanation reactions of heteroaromatic compounds under mild conditions. This research could be relevant for the synthesis of compounds related to this compound (Dohi et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7(6-10(15)16)8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUQYCQTZUUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)C1=CC=C(C=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol](/img/structure/B2725772.png)

![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)

![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2725780.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725782.png)

![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2725784.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2725788.png)

![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)